1,3,6-Naphthalenetrisulfonic acid, 7,7-1,3-propanediylbisimino(6-fluoro-1,3,5-triazine-4,2-diyl)imin
1,3,6-Naphthalenetrisulfonic acid, 7,7-1,3-propanediylbisimino(6-fluoro-1,3,5-triazine-4,2-diyl)imin
Brand Name:
Vulcanchem
CAS No.:
143683-24-3
VCID:
VC0114710
InChI:
InChI=1S/C43H36F2N18O20S6.Na/c44-36-54-40(58-42(56-36)50-20-2-4-26(28(12-20)52-38(46)64)60-62-30-16-24-18(10-34(30)88(78,79)80)8-22(84(66,67)68)14-32(24)86(72,73)74)48-6-1-7-49-41-55-37(45)57-43(59-41)51-21-3-5-27(29(13-21)53-39(47)65)61-63-31-17-25-19(11-35(31)89(81,82)83)9-23(85(69,70)71)15-33(25)87(75,76)77;/h2-5,8-17H,1,6-7H2,(H3,46,52,64)(H3,47,53,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H2,48,50,54,56,58)(H2,49,51,55,57,59);/q;+1
SMILES:
C1=CC(=C(C=C1NC2=NC(=NC(=N2)F)NCCCNC3=NC(=NC(=N3)NC4=CC(=C(C=C4)N=NC5=C(C=C6C=C(C=C(C6=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)F)NC(=O)N)N=NC7=C(C=C8C=C(C=C(C8=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+]
Molecular Formula:
C43H36F2N18NaO20S6+
Molecular Weight:
1378.214
1,3,6-Naphthalenetrisulfonic acid, 7,7-1,3-propanediylbisimino(6-fluoro-1,3,5-triazine-4,2-diyl)imin
CAS No.: 143683-24-3
Main Products
VCID: VC0114710
Molecular Formula: C43H36F2N18NaO20S6+
Molecular Weight: 1378.214
CAS No. | 143683-24-3 |
---|---|
Product Name | 1,3,6-Naphthalenetrisulfonic acid, 7,7-1,3-propanediylbisimino(6-fluoro-1,3,5-triazine-4,2-diyl)imin |
Molecular Formula | C43H36F2N18NaO20S6+ |
Molecular Weight | 1378.214 |
IUPAC Name | sodium;7-[[2-(carbamoylamino)-4-[[4-[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid |
Standard InChI | InChI=1S/C43H36F2N18O20S6.Na/c44-36-54-40(58-42(56-36)50-20-2-4-26(28(12-20)52-38(46)64)60-62-30-16-24-18(10-34(30)88(78,79)80)8-22(84(66,67)68)14-32(24)86(72,73)74)48-6-1-7-49-41-55-37(45)57-43(59-41)51-21-3-5-27(29(13-21)53-39(47)65)61-63-31-17-25-19(11-35(31)89(81,82)83)9-23(85(69,70)71)15-33(25)87(75,76)77;/h2-5,8-17H,1,6-7H2,(H3,46,52,64)(H3,47,53,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H2,48,50,54,56,58)(H2,49,51,55,57,59);/q;+1 |
Standard InChIKey | JPLCRGQNZBIJND-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1NC2=NC(=NC(=N2)F)NCCCNC3=NC(=NC(=N3)NC4=CC(=C(C=C4)N=NC5=C(C=C6C=C(C=C(C6=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)F)NC(=O)N)N=NC7=C(C=C8C=C(C=C(C8=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume